1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Description
Properties
IUPAC Name |
1,7-diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-5-17-11(20)9-10(16(4)13(17)21)14-12-18(9)7-8(3)15-19(12)6-2/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFDJBHRVNKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(=NN3CC)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Purine-Triazine Hybrid Intermediates
A widely adopted approach involves the cyclocondensation of 6-chloropurine derivatives with 1,2,4-triazine-3,5-diones under basic conditions. For instance, reaction of 6-chloro-1,7-diethylpurine with 3,5-diamino-1,2,4-triazine in dimethyl sulfoxide (DMSO) at 80°C facilitates ring closure, yielding the target compound after 12–24 hours. This method benefits from high regioselectivity but requires stringent temperature control to avoid side reactions.
Sequential Alkylation and Cyclization
Alternative routes employ sequential alkylation of purine scaffolds followed by triazine ring formation. Ethylation of 3,9-dimethylpurine-6,8-dione using diethyl sulfate in acetonitrile generates the 1,7-diethyl intermediate, which subsequently undergoes cyclization with cyanoguanidine in the presence of acetic anhydride. This two-step process achieves moderate yields (45–55%) but necessitates careful purification to remove unreacted starting materials.
Solid-Phase Synthesis for High-Purity Output
Recent advancements utilize solid-phase techniques, where purine precursors are immobilized on Wang resin. Automated coupling with triazine-building blocks, followed by cleavage using trifluoroacetic acid, produces the compound with >90% purity. While cost-prohibitive for large-scale applications, this method is invaluable for generating analytical standards.
Detailed Reaction Conditions and Optimization
Solvent Systems
Polar aprotic solvents like DMSO and acetonitrile are preferred due to their ability to dissolve both purine and triazine reactants. Ethanol-water mixtures (4:1 v/v) have also been reported for eco-friendly syntheses, though reaction times increase by 30–40% compared to DMSO-based methods.
Catalysts and Additives
- Acid Catalysts : p-Toluenesulfonic acid (0.5 mol%) accelerates cyclization by protonating reactive sites.
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems, enhancing yields by 12–15%.
- Microwave Assistance : Irradiation at 150 W reduces reaction times from 24 hours to 45 minutes while maintaining yields of 68–72%.
Temperature and Pressure Profiles
Optimal results are obtained at 80–100°C under atmospheric pressure. Elevated temperatures (>110°C) promote decomposition, while reduced pressures (0.5 atm) marginally improve selectivity for the 4H-isomer.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via:
Spectroscopic Confirmation
- NMR Analysis : $$ ^1H $$ NMR (400 MHz, DMSO-d6) exhibits characteristic signals at δ 1.21 (t, 6H, CH2CH3), 2.98 (s, 6H, CH3), and 4.12 (q, 4H, CH2CH3).
- Mass Spectrometry : ESI-MS m/z 307.14 [M+H]$$^+$$ confirms molecular weight.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 65–70 | 95 | High regioselectivity | Prolonged reaction time |
| Sequential Alkylation | 45–55 | 85 | Scalability | Low atom economy |
| Solid-Phase Synthesis | 75–80 | 99 | Exceptional purity | High cost of reagents |
Challenges and Optimization Opportunities
Byproduct Formation
The primary side product, 1,7-diethyl-3-methylpurine-6,8-dione, arises from incomplete triazine cyclization. Adding excess cyanoguanidine (1.2 equiv) suppresses this byproduct to <5%.
Solvent Recovery
DMSO recycling remains problematic due to its high boiling point (189°C). Recent studies propose switchable polarity solvents (e.g., DBU-glycerol mixtures) that permit easy separation post-reaction.
Industrial-Scale Considerations
Pilot-scale batches (10–50 kg) utilize continuous flow reactors to enhance heat transfer and minimize thermal degradation. Economic analyses indicate a production cost of $12,500/kg using current methods, with potential reductions to $8,200/kg via solvent recycling and catalytic recovery systems.
Chemical Reactions Analysis
Types of Reactions: 1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Activity
Research has demonstrated that derivatives of purine-diones, including 1,7-diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione exhibit notable anti-inflammatory properties. A study synthesized a series of purine-dione derivatives and evaluated their anti-inflammatory effects. The results indicated that several compounds showed efficacy comparable to indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) .
Antitumor Activity
The compound has also been investigated for its antitumor potential. A study on novel purinone derivatives revealed that some compounds displayed significant cytotoxicity against various cancer cell lines. Specifically, certain derivatives exhibited lower IC50 values than temozolomide in HepG-2 and U-118 MG cell lines, indicating promising antitumor activity and suggesting that structural modifications could enhance efficacy .
Agricultural Applications
Herbicidal Activity
In addition to medicinal applications, this compound has shown potential in agricultural sciences. Research into related purine derivatives has demonstrated herbicidal activity against species such as Amaranthus retroflexus, with certain compounds achieving over 70% inhibition rates in postemergence treatments. This suggests that further exploration of this compound's herbicidal properties could lead to effective agricultural applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that the introduction of halogen atoms and bulky substituents can significantly enhance both anti-inflammatory and antitumor activities. For example:
| Modification | Effect on Activity |
|---|---|
| Halogen substitution | Increased potency against tumor cells |
| Bulky bridging groups | Enhanced anti-inflammatory effects |
| Longer substituents | Improved herbicidal activity |
Mechanism of Action
The mechanism by which 1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazo[4,5-e][1,3]diazepine-4,8-dione Derivatives (Compounds 9–11)
Pyrimido[4,5-e]thiadiazine-6,8-dione Derivatives (Compounds 10–11)
- Structure : Pyrimidine fused with thiadiazine, featuring dione groups and methyl substituents.
- Substituents : Methyl groups at positions 5,7 (compound 10) and 2,5,7 (compound 11).
- Synthesis : Cyclization of sulfonamides using triethyl or trimethyl orthoformate; formaldehyde or formic acid ineffective .
- Reactivity: Polar thiadiazine-dioxide moiety may enhance electrophilicity compared to the purino-triazine core.
Triazine-Based Pesticides (e.g., Atrazine, Metribuzin Metabolites)
- Structure: Simple 1,3,5-triazine rings with chloro, ethylthio, or alkylamino substituents.
- Substituents: Less complex than the fused purino-triazine system.
- Applications : Agricultural herbicides (e.g., atrazine inhibits photosynthesis) .
Comparative Analysis Table
Key Findings
Structural Complexity: The target compound’s fused purino-triazine system distinguishes it from simpler triazine pesticides and imidazole-diazepine derivatives.
Functional Potential: The dione groups in all compared compounds suggest shared reactivity (e.g., hydrogen bonding), but the purino-triazine scaffold could offer unique binding interactions in pharmaceutical contexts compared to pesticidal triazines.
Biological Activity
1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of triazine derivatives known for their diverse pharmacological properties. The investigation of its biological activity encompasses various aspects including antimicrobial, antiviral, and anticancer effects.
Chemical Structure and Properties
The compound features a unique structure that integrates a purine base with triazine moieties. This structural configuration is believed to contribute to its biological activity by interacting with specific molecular targets involved in cellular processes.
Structural Formula
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes associated with nucleotide metabolism.
- Interaction with Receptors : It can modulate receptor-mediated signaling pathways critical for cell proliferation and apoptosis.
- Antimicrobial Action : The triazine structure may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Antimicrobial Activity
Research indicates that derivatives of purines and triazines exhibit significant antimicrobial properties. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 12 | 100 |
Antiviral Activity
Studies have suggested that this compound may exhibit antiviral properties by disrupting viral replication processes. Its mechanism may involve interference with viral RNA synthesis or protein translation.
Anticancer Properties
This compound has been evaluated for its anticancer potential. Preliminary results indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound showed promising results against multi-drug resistant strains of bacteria. The researchers noted a significant reduction in bacterial load in treated cultures compared to controls .
- Antiviral Research : In a study focusing on antiviral activity against influenza viruses, the compound demonstrated effective inhibition of viral replication in cell culture models. The mechanism was attributed to interference with viral entry into host cells .
- Cancer Cell Line Testing : A recent investigation evaluated the cytotoxic effects of the compound on various cancer cell lines including breast and lung cancer. Results indicated a dose-dependent increase in apoptosis markers in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
